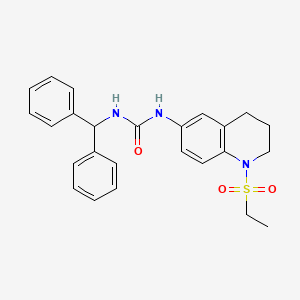

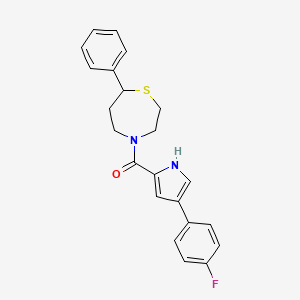

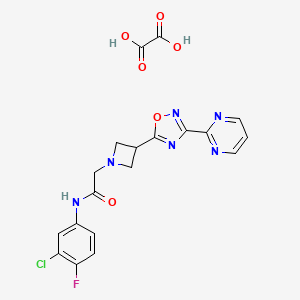

![molecular formula C9H12N2O2 B2552066 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid CAS No. 2168263-79-2](/img/structure/B2552066.png)

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid belongs to a class of chemicals known as imidazo[1,5-a]azines, which are heterocyclic compounds featuring a fused imidazole and azepine ring structure. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related imidazo[1,5-a]azines has been reported using a cyclodehydration/aromatization reaction mediated by triflic anhydride (Tf2O) and 2-methoxypyridine (2-MeOPyr), yielding moderate to excellent yields. This method demonstrates compatibility with various substitution patterns and functional groups, and the resulting compounds have been shown to be active in further reactions such as Sonogashira cross-coupling and direct arylation . Another related compound, 5-Methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one, was synthesized from a benzimidazolium iodide derivative using 1,1'-carbonyldiimidazole in the presence of triethylamine .

Molecular Structure Analysis

The molecular structures of synthesized compounds related to the target molecule have been determined using X-ray crystallography. This technique allows for precise determination of the atomic arrangement and confirmation of the ring structures present in these complex molecules .

Chemical Reactions Analysis

The synthesized imidazo[1,5-a]azines are shown to participate in further chemical reactions, expanding their utility in synthetic chemistry. For instance, a 5-bromo-3-aryl derivative of an imidazo[1,5-a]azine was used in Sonogashira cross-coupling and direct arylation reactions, indicating the potential for these compounds to be modified and used in the construction of more complex molecules .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, these compounds are characterized by their spectroscopic data, including infrared (IR), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide information on the functional groups present, molecular weight, and the chemical environment of the atoms within the molecule .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

Research has explored the synthesis of new quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine, including compounds with the 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine structure. These compounds demonstrated significant antibacterial and antifungal activities. A particular compound from this series showed broad spectrum activity against various bacterial and fungal pathogens, highlighting the potential for developing new antimicrobial agents based on this chemical structure (Demchenko et al., 2021).

Synthesis of Benzoazepine Derivatives

Another study presented a novel synthesis method for 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids, which are structurally related to the 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid. This method involved a Rh(iii)-catalyzed C(sp2)-H alkenylation, followed by an intramolecular N-nucleophilic substitution, demonstrating the versatility of imidazo[1,5-a]azepine derivatives in chemical synthesis and their potential as precursors for biologically active compounds (Xu et al., 2019).

Novel Heterocyclic Systems

Further research into the derivatives of 2a,4a-Diazacyclopenta[c,d]azulene led to the development of a method for preparing 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines from O-methylcaprolactim and phenacylamine hydrochlorides. These compounds were then reacted with phenacylbromides to yield quaternary salts and, eventually, a new heterocyclic system. This demonstrates the chemical flexibility and utility of the 6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine structure in synthesizing novel heterocyclic compounds with potential for further chemical and biological application (Kovtunenko et al., 1996).

Propiedades

IUPAC Name |

6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)8-7-4-2-1-3-5-11(7)6-10-8/h6H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALRKRHPXIXTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N=CN2CC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

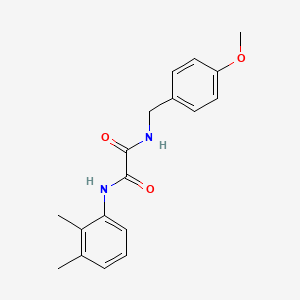

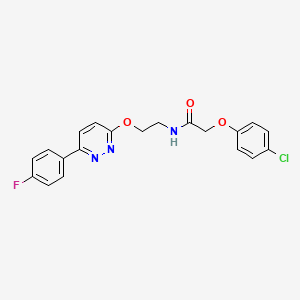

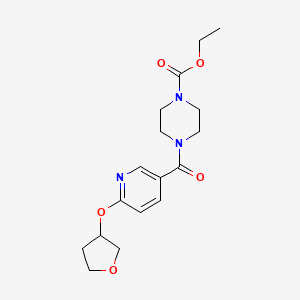

![N2,N5-bis(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2551988.png)

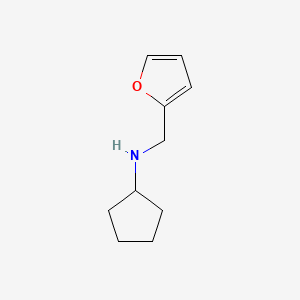

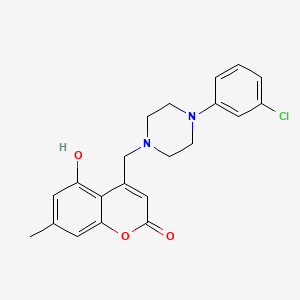

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

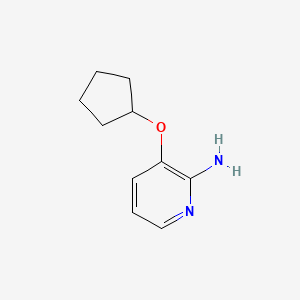

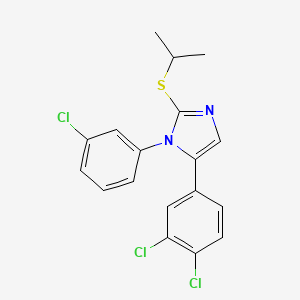

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)